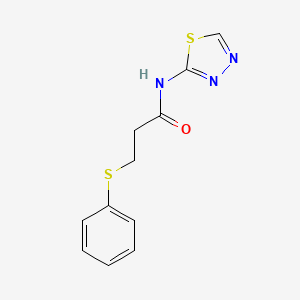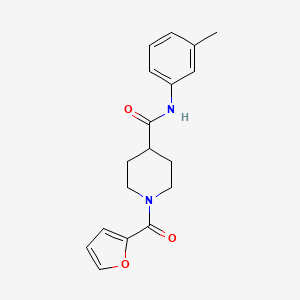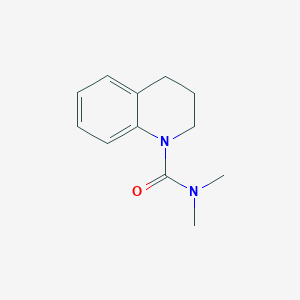![molecular formula C13H18N2O2 B14960117 2-[(2,2-Dimethylbutanoyl)amino]benzamide](/img/structure/B14960117.png)
2-[(2,2-Dimethylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylbutanamido)benzamide is an organic compound that belongs to the class of amides Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylbutanamido)benzamide typically involves the reaction of 2,2-dimethylbutanoyl chloride with benzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylbutanamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups to the benzene ring, enhancing the compound’s versatility.
Scientific Research Applications
2-(2,2-Dimethylbutanamido)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylbutanamido)benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N,N-Dimethylbenzamide: A derivative with two methyl groups on the nitrogen atom.
2,2-Dimethylbutanamide: A similar compound with a different substitution pattern.
Uniqueness
2-(2,2-Dimethylbutanamido)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(2,2-dimethylbutanoylamino)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-13(2,3)12(17)15-10-8-6-5-7-9(10)11(14)16/h5-8H,4H2,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
YCZCNNGPYFNNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14960034.png)

![N-[4-(diethylsulfamoyl)phenyl]-3-phenylbutanamide](/img/structure/B14960048.png)

![1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960063.png)


![N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960079.png)
![3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960083.png)

![3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960095.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960113.png)

![N-[2-(tert-butylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B14960131.png)
